4-benzoyl-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide
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Overview
Description
“4-benzoyl-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide” is a chemical compound . It is a derivative of N-(thiazol-2-yl)benzenesulfonamides . This compound is synthesized by combining thiazole and sulfonamide, groups with known antibacterial activity .
Synthesis Analysis
The compound is synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Chemical Reactions Analysis
The synthesized compounds display potent antibacterial activity against both Gram-negative and Gram-positive bacteria . Compounds with 4-tert-butyl and 4-isopropyl substitutions exhibit attractive antibacterial activity against multiple strains .Scientific Research Applications
Polymer Chemistry Applications
Research in polymer chemistry has explored the synthesis and characterization of aromatic polyamides, including derivatives related to "4-benzoyl-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide." For instance, the development of well-defined aramides with low polydispersity and block copolymers containing these aramides demonstrates the potential for creating materials with specific mechanical and chemical properties for industrial applications. This work highlights the utility of such compounds in synthesizing polymers with precise structural characteristics, which could be crucial for advanced materials science and engineering applications (Yokozawa et al., 2002).
Medicinal Chemistry and Anticancer Research
In the realm of medicinal chemistry, derivatives of "this compound" have been investigated for their antiproliferative activities against various cancer cell lines. The design and synthesis of pyrazole-sulfonamide derivatives from this compound class have shown promising broad-spectrum antitumor activity, comparable to commonly used anticancer drugs. This suggests potential applications in developing new anticancer therapeutics (Mert et al., 2014).
Mechanism of Action
The antibacterial behaviour of the drug–peptide complex, drug alone, and peptide alone indicates a distinctive mode of action of the drug–peptide complex . The octaarginine–drug complex displays faster killing-kinetics towards bacterial cells, creates pores in the bacterial cell membranes, and shows negligible haemolytic activity towards human RBCs .
Future Directions
Properties
IUPAC Name |
4-benzoyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O4S2/c27-21(16-4-2-1-3-5-16)17-6-8-18(9-7-17)22(28)25-19-10-12-20(13-11-19)32(29,30)26-23-24-14-15-31-23/h1-15H,(H,24,26)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYERKKKPDXFLHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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